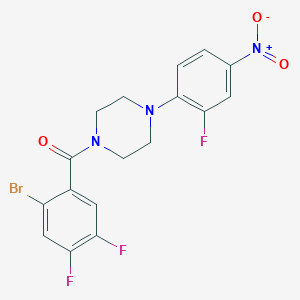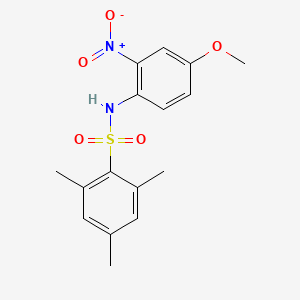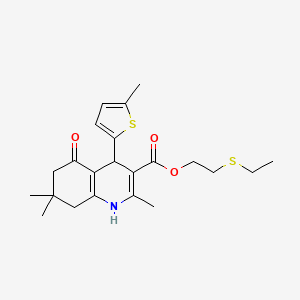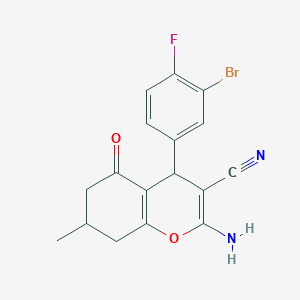
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, commonly known as BDF-7378, is a synthetic compound that has gained attention in the scientific community for its potential use in drug development.
Mecanismo De Acción
BDF-7378 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and topoisomerases. Additionally, BDF-7378 has been shown to modulate the activity of several signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways. The exact mechanism of action of BDF-7378 in neuroprotection is not yet fully understood, but it has been suggested to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BDF-7378 has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro. Additionally, BDF-7378 has been shown to reduce the growth and invasiveness of cancer cells in animal models. In animal models of neurological disorders, BDF-7378 has been shown to improve motor function and reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDF-7378 in lab experiments is its potent activity against cancer cells and its potential therapeutic application in the treatment of cancer and neurological disorders. Additionally, BDF-7378 has been shown to have low toxicity in animal models. One limitation of using BDF-7378 in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
For the study of BDF-7378 include further investigation of its mechanism of action in neuroprotection and the development of more efficient synthesis methods for its production. Additionally, the potential use of BDF-7378 in combination with other drugs for the treatment of cancer and neurological disorders should be explored. Finally, the development of BDF-7378 derivatives with improved potency and selectivity for specific cancer cell types may lead to the development of more effective cancer therapies.
Métodos De Síntesis
BDF-7378 is synthesized through a multi-step process involving the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain BDF-7378 in its pure form.
Aplicaciones Científicas De Investigación
BDF-7378 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In vitro studies have shown that BDF-7378 has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BDF-7378 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPARRQGYGWTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)


![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)

![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)